Cas no 1361779-85-2 (Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-4-acetate)

Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-4-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-4-acetate
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- インチ: 1S/C11H11F5N2O2/c1-20-8(19)2-5-6(3-17)9(10(12)13)18-4-7(5)11(14,15)16/h4,10H,2-3,17H2,1H3
- InChIKey: UWTSYGUJPTZKQF-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(C(F)F)C(CN)=C1CC(=O)OC)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 337
- トポロジー分子極性表面積: 65.2
- 疎水性パラメータ計算基準値(XlogP): 1
Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-4-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A022000793-500mg |
Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-4-acetate |
1361779-85-2 | 97% | 500mg |
$1,009.40 | 2022-04-03 | |
Alichem | A022000793-1g |
Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-4-acetate |
1361779-85-2 | 97% | 1g |
$1,663.20 | 2022-04-03 |
Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-4-acetate 関連文献
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-4-acetateに関する追加情報
Recent Advances in the Study of Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-4-acetate (CAS: 1361779-85-2)
Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-4-acetate (CAS: 1361779-85-2) is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a promising candidate for drug development.
The compound's structural complexity, characterized by multiple fluorine substitutions and an aminomethyl group, contributes to its high reactivity and bioactivity. Researchers have explored its role as a key intermediate in the synthesis of novel heterocyclic compounds with potential applications in treating neurological disorders, inflammatory diseases, and certain types of cancer. The presence of fluorine atoms enhances the compound's metabolic stability and bioavailability, making it an attractive scaffold for further modifications.
Recent synthetic methodologies have focused on optimizing the yield and purity of Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-4-acetate. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel catalytic approach using palladium-based catalysts to achieve high enantioselectivity and yield. This advancement addresses previous challenges related to the compound's stereoselective synthesis, paving the way for large-scale production.
Pharmacological evaluations have demonstrated the compound's efficacy in modulating specific biological targets. In vitro studies have shown its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These findings suggest its potential as a dual-action anti-inflammatory agent. Additionally, preliminary in vivo studies in rodent models have indicated promising results in reducing neuroinflammation, with minimal off-target effects.
Further research has explored the compound's mechanism of action at the molecular level. Computational docking studies and X-ray crystallography have revealed its binding affinity for the active sites of target proteins, providing insights into its structure-activity relationship (SAR). These findings are instrumental in guiding the design of derivatives with enhanced potency and selectivity.
Despite these advancements, challenges remain in translating the compound's preclinical success into clinical applications. Issues such as pharmacokinetic optimization, toxicity profiling, and formulation stability are currently under investigation. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these hurdles and accelerate the development of Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-4-acetate-based therapeutics.
In conclusion, Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-4-acetate (CAS: 1361779-85-2) represents a versatile and promising compound in the realm of chemical biology and drug discovery. Ongoing research continues to uncover its potential, with a focus on refining synthetic routes, elucidating its biological mechanisms, and advancing its therapeutic applications. The compound's unique structural and functional attributes position it as a valuable asset in the development of next-generation pharmaceuticals.
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